molecular formula C18H21NO B4951086 N-benzhydrylpentanamide

N-benzhydrylpentanamide

Cat. No.: B4951086
M. Wt: 267.4 g/mol
InChI Key: UNPWIWFUSOEVKO-UHFFFAOYSA-N
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Description

N-benzhydrylpentanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzhydryl group attached to a pentanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzhydrylpentanamide can be synthesized through several methods. One common approach involves the Ritter reaction, where benzhydrol reacts with nitriles in the presence of a strong acid, such as sulfuric acid, to form the desired amide . Another method involves the reaction of benzhydrylamine with pentanoyl chloride in the presence of a base like triethylamine . These reactions typically require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-benzhydrylpentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary amines, and substituted amides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-benzhydrylpentanamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of signal transduction and alteration of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-benzhydrylamine
  • N-benzhydrylacetamide
  • N-benzhydrylpropionamide

Uniqueness

N-benzhydrylpentanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its longer carbon chain in the pentanamide backbone provides different steric and electronic properties, making it suitable for specific applications .

Properties

IUPAC Name

N-benzhydrylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-2-3-14-17(20)19-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,18H,2-3,14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPWIWFUSOEVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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